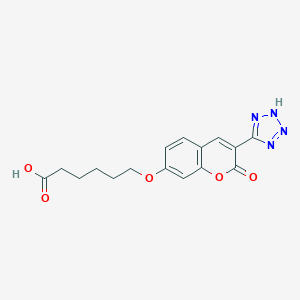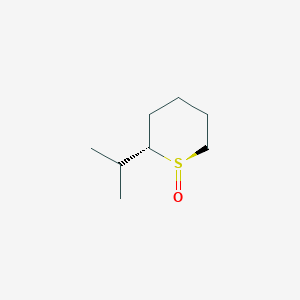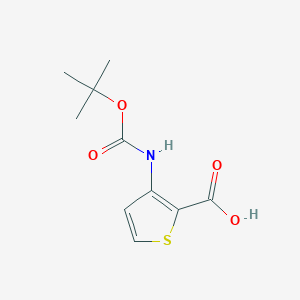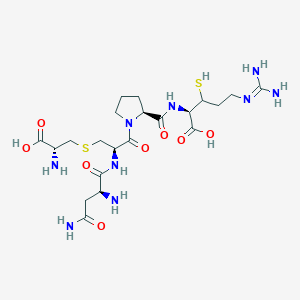
Argipressin (5-8), (2-1')-disulfide cys(6)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argipressin (5-8), (2-1')-disulfide cys(6)-, also known as Arginine Vasopressin (AVP), is a peptide hormone that is synthesized in the hypothalamus and released from the posterior pituitary gland. AVP plays a crucial role in regulating water balance, blood pressure, and electrolyte homeostasis in the body. It is involved in various physiological processes, including vasoconstriction, renal water reabsorption, and social behavior.
Wirkmechanismus
AVP exerts its effects on target cells by binding to specific G protein-coupled receptors, including V1a, V1b, and V2 receptors. The V1a receptor is primarily involved in vasoconstriction and platelet aggregation, while the V2 receptor is responsible for renal water reabsorption. The V1b receptor is predominantly expressed in the pituitary gland and is involved in the regulation of adrenocorticotropic hormone (ACTH) secretion.
Biochemische Und Physiologische Effekte
AVP regulates water balance by increasing water reabsorption in the kidneys, which leads to increased urine concentration and decreased urine volume. It also increases blood pressure by inducing vasoconstriction. AVP has been shown to modulate social behavior by regulating the release of neurotransmitters, including dopamine and oxytocin. Additionally, AVP has been implicated in the regulation of stress response and the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
AVP is a widely used experimental tool in various research areas due to its diverse physiological effects. However, one major limitation of AVP is its short half-life, which requires frequent administration in experiments. Additionally, the effects of AVP can vary depending on the dose and route of administration, which can complicate experimental design.
Zukünftige Richtungen
Future research on AVP is likely to focus on the development of novel therapeutic agents targeting AVP receptors for the treatment of various disorders. Additionally, further studies on the molecular mechanisms underlying the effects of AVP on social behavior and stress response may lead to the development of new treatments for psychiatric disorders. Furthermore, the role of AVP in the regulation of immune function and inflammation is an area of increasing interest, and further research may provide insights into the pathophysiology of inflammatory disorders.
Synthesemethoden
The synthesis of AVP involves the cleavage of a larger precursor molecule, prepro-vasopressin, into smaller fragments. The prepro-vasopressin is initially synthesized in the hypothalamus and transported to the posterior pituitary gland, where it undergoes post-translational modifications to form AVP. The synthesis of AVP involves the removal of the signal peptide and the formation of disulfide bonds between cysteine residues.
Wissenschaftliche Forschungsanwendungen
AVP has been extensively studied in various research areas, including neuroscience, endocrinology, and cardiovascular physiology. AVP is involved in the regulation of social behavior, including pair bonding, aggression, and maternal behavior. It has also been implicated in the pathophysiology of various disorders, including hypertension, diabetes insipidus, and congestive heart failure.
Eigenschaften
CAS-Nummer |
101531-76-4 |
|---|---|
Produktname |
Argipressin (5-8), (2-1')-disulfide cys(6)- |
Molekularformel |
C21H37N9O8S2 |
Molekulargewicht |
607.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-1-[(2R)-3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)-3-sulfanylpentanoic acid |
InChI |
InChI=1S/C21H37N9O8S2/c22-9(6-14(24)31)16(32)28-11(8-40-7-10(23)19(35)36)18(34)30-5-1-2-12(30)17(33)29-15(20(37)38)13(39)3-4-27-21(25)26/h9-13,15,39H,1-8,22-23H2,(H2,24,31)(H,28,32)(H,29,33)(H,35,36)(H,37,38)(H4,25,26,27)/t9-,10-,11-,12-,13?,15-/m0/s1 |
InChI-Schlüssel |
QQTCSJQVIICNRD-XKNMMBQYSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CSC[C@@H](C(=O)O)N)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](C(CCN=C(N)N)S)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C(CSCC(C(=O)O)N)NC(=O)C(CC(=O)N)N)C(=O)NC(C(CCN=C(N)N)S)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CSCC(C(=O)O)N)NC(=O)C(CC(=O)N)N)C(=O)NC(C(CCN=C(N)N)S)C(=O)O |
Synonyme |
(2-1')-disulfide 6-Cys-argipressin (5-8) arginine vasopressin (5-8), (2-1')-disulfide Cys(6)- argipressin (5-8), (2-1')-disulfide Cys(6)- argipressin (5-8), (2-1')-disulfide cysteine(6)- Cyt(6)-AVP(5-8) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




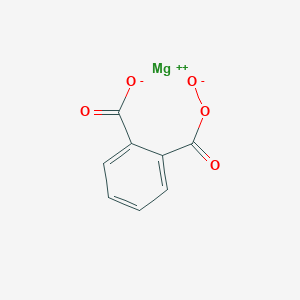

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
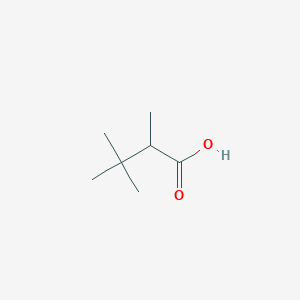
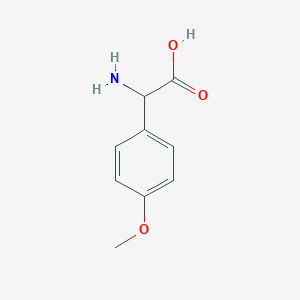
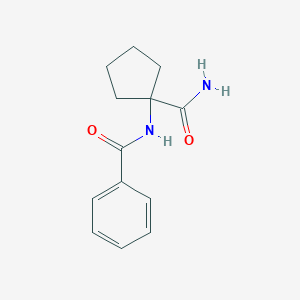
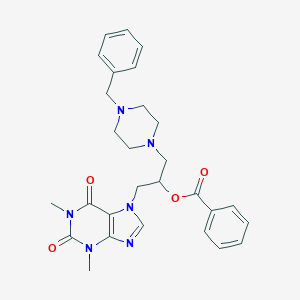
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)
